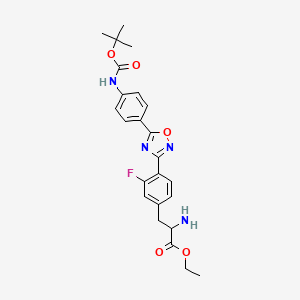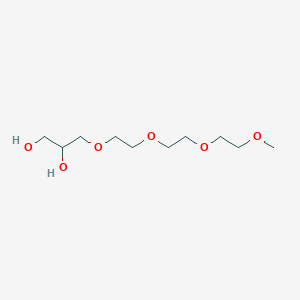![molecular formula C8H4N2S B8572906 4-Ethynylbenzo[c][1,2,5]thiadiazole](/img/structure/B8572906.png)
4-Ethynylbenzo[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynylbenzo[c][1,2,5]thiadiazole is a derivative of 2,1,3-benzothiadiazole, a compound known for its strong electron-withdrawing properties. This compound is of significant interest in the field of organic electronics due to its ability to enhance the electronic properties of materials it is incorporated into. It is commonly used in the development of photoluminescent compounds, organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethynylbenzo[c][1,2,5]thiadiazole can be synthesized through the Sonogashira cross-coupling reaction. This involves the reaction between 4-bromo-2,1,3-benzothiadiazole and ethynyl derivatives under palladium-catalyzed conditions. The reaction typically requires a copper co-catalyst and is carried out in the presence of a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for 4-ethynyl-2,1,3-benzothiadiazole are not extensively documented, the general approach involves scaling up the Sonogashira cross-coupling reaction. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethynylbenzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can be involved in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while oxidation can lead to the formation of carbonyl-containing compounds.
Scientific Research Applications
4-Ethynylbenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of OLEDs, organic solar cells, and organic field-effect transistors due to its strong electron-withdrawing properties.
Photoluminescent Compounds: The compound is utilized in the synthesis of photoluminescent materials, which are important for various display technologies.
Biological Imaging: Derivatives of 2,1,3-benzothiadiazole have been explored as fluorescent probes for imaging applications in biological systems.
Mechanism of Action
The mechanism by which 4-ethynyl-2,1,3-benzothiadiazole exerts its effects is primarily through its strong electron-withdrawing ability. This property allows it to stabilize negative charges and enhance the electronic properties of materials it is incorporated into. The compound can participate in intramolecular charge transfer processes, which are crucial for its function in electronic devices .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its electron-withdrawing properties.
4-Bromo-2,1,3-benzothiadiazole: A precursor in the synthesis of 4-ethynyl-2,1,3-benzothiadiazole.
Phenylethynyl-2,1,3-benzothiadiazole Derivatives: Compounds with similar structures but different substituents, affecting their electronic properties.
Uniqueness
4-Ethynylbenzo[c][1,2,5]thiadiazole is unique due to the presence of the ethynyl group, which provides additional sites for chemical modification and enhances its ability to participate in various chemical reactions. This makes it a versatile building block for the synthesis of more complex organic materials.
Properties
Molecular Formula |
C8H4N2S |
|---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
4-ethynyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C8H4N2S/c1-2-6-4-3-5-7-8(6)10-11-9-7/h1,3-5H |
InChI Key |
RECNVYYEGBVTCZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC2=NSN=C21 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

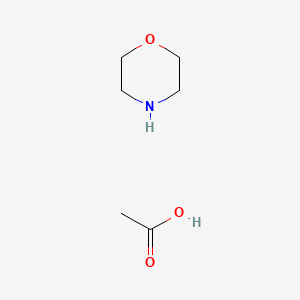

![N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B8572843.png)
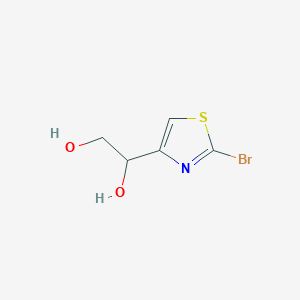
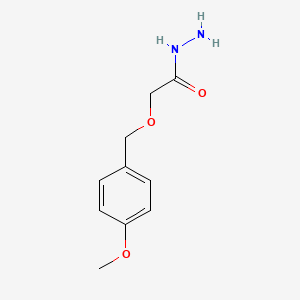
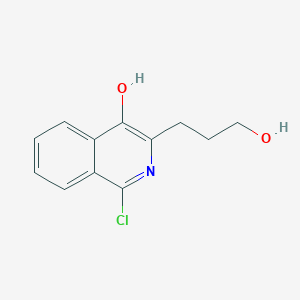
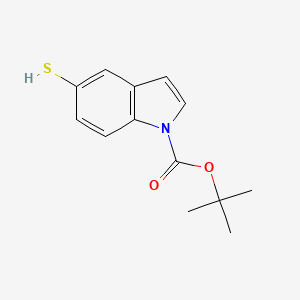
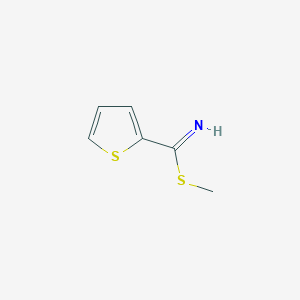
![3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B8572898.png)
